molecular formula C10H7Cl2F3N2O2 B13779458 Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- CAS No. 89427-46-3

Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-

Cat. No.: B13779458
CAS No.: 89427-46-3
M. Wt: 315.07 g/mol
InChI Key: RHBLGQMUTIVZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound. It is characterized by the presence of a benzimidazole core substituted with chlorine, methoxy, and trifluoromethyl groups.

Preparation Methods

The synthesis of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. Common synthetic routes include:

    Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.

    Reaction with Aromatic or Aliphatic Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.

    Use of Cyanogen Bromide in Acetonitrile Solution: Another method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution.

Chemical Reactions Analysis

Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the benzimidazole ring

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs with antimicrobial, anticancer, antiviral, and antiparasitic activities

    Biology: The compound is studied for its potential to interact with biological macromolecules and its effects on various biological pathways.

    Agriculture: It is explored for its use as an herbicide and pesticide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of casein kinases, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- can be compared with other similar compounds such as:

    5,6-Dimethylbenzimidazole: This compound is a structural analog with different substituents, leading to variations in biological activity and applications.

    2-Phenyl Substituted Benzimidazole Derivatives: These compounds have phenyl groups attached to the benzimidazole ring, resulting in different pharmacological properties.

    Polyhalogenobenzimidazoles: These compounds contain multiple halogen atoms, which can influence their reactivity and biological effects.

The uniqueness of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

89427-46-3

Molecular Formula

C10H7Cl2F3N2O2

Molecular Weight

315.07 g/mol

IUPAC Name

5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)4(12)8(19-2)6-5(7)16-9(17-6)10(13,14)15/h1-2H3,(H,16,17)

InChI Key

RHBLGQMUTIVZQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1NC(=N2)C(F)(F)F)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.